1-(4-Ethoxycarbonylphenyl)piperazine-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

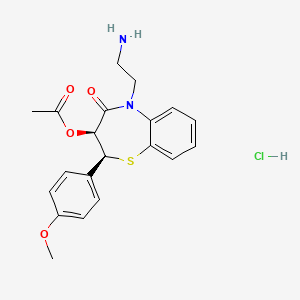

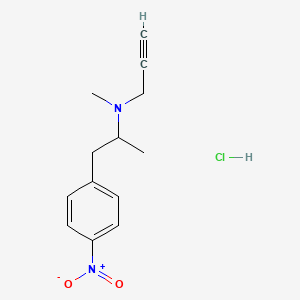

“1-(4-Ethoxycarbonylphenyl)piperazine-d8” is a biochemical used for proteomics research . It has a molecular formula of C13H10D8N2O2 and a molecular weight of 242.34 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, and more .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C13H10D8N2O2 . The InChI representation of the molecule isInChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2 . Physical And Chemical Properties Analysis

“this compound” is an off-white solid . It is soluble in Chloroform and DMSO . The compound should be stored at 2-8°C .Applications De Recherche Scientifique

Efficient Synthesis and Characterization

Deuterium-labeled isotopes, including variants similar to "1-(4-Ethoxycarbonylphenyl)piperazine-d8," have been synthesized for use as internal standards in the quantification analysis of active pharmaceutical ingredients like hydroxyzine and aripiprazole. These isotopes aid in research by providing more accurate measurement tools for HPLC-MS/MS analyses, facilitating the investigation of the pharmacokinetics and metabolic pathways of drugs (Vohra, Sandbhor, & Wozniak, 2015).

Crystal Structure Insights

The crystal structure of a compound closely related to "this compound," named 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), reveals significant insights into the conformation and potential interactions of similar molecules. Such structural analyses are crucial for understanding the chemical behavior and binding properties of pharmaceutical compounds, thereby assisting in the development of new drugs (Faizi, Ahmad, & Golenya, 2016).

Role in Therapeutic Agent Development

Compounds with the piperazine structure, including "this compound," are pivotal in medicinal chemistry for their central pharmacological activity. Piperazine derivatives have been extensively researched for their potential as antipsychotic, antidepressant, and anxiolytic drugs. This research underscores the importance of such compounds in developing new therapeutic agents targeting central nervous system disorders (Brito, Moreira, Menegatti, & Costa, 2018).

Spectroscopic and Computational Evaluations

Spectroscopic investigations, such as FT-IR, FT-Raman, NMR, and UV-Vis studies, of phenyl substituted piperazine compounds, provide critical insights into their vibrational, electronic, and structural properties. Such studies are essential for understanding the physicochemical characteristics of compounds like "this compound," facilitating the design of molecules with optimized properties for pharmaceutical applications (Prabavathi, SenthilNayaki, & Krishnakumar, 2015).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Ethoxycarbonylphenyl)piperazine-d8 involves the reaction of piperazine-d8 with 4-ethoxycarbonylbenzoyl chloride followed by reduction of the resulting intermediate.", "Starting Materials": [ "Piperazine-d8", "4-Ethoxycarbonylbenzoyl chloride", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve piperazine-d8 in diethyl ether and add 4-ethoxycarbonylbenzoyl chloride dropwise while stirring at room temperature.", "Step 2: Add hydrochloric acid to the reaction mixture to quench the excess 4-ethoxycarbonylbenzoyl chloride.", "Step 3: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 4: Add sodium borohydride to the product in dry ether and stir for several hours at room temperature.", "Step 5: Quench the reaction with hydrochloric acid and extract the product with diethyl ether.", "Step 6: Wash the organic layer with sodium hydroxide solution and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain the final product 1-(4-Ethoxycarbonylphenyl)piperazine-d8." ] } | |

Numéro CAS |

1330052-64-6 |

Formule moléculaire |

C13H18N2O2 |

Poids moléculaire |

242.348 |

Nom IUPAC |

ethyl 4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)benzoate |

InChI |

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3/i7D2,8D2,9D2,10D2 |

Clé InChI |

OQEHTFFLOHTFSB-UFBJYANTSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N2CCNCC2 |

Synonymes |

4-(1-Piperazinyl)benzoic Acid Ethyl Ester-d8; Ethyl 4-Piperazinobenzoate-d8; N-(4-Ethoxycarbonylphenyl)piperazine-d8; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)